N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide
Overview
Description
N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide: is an organic compound characterized by the presence of a chloro and nitro group on the phenyl ring, along with a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide typically involves the reaction of 4-chloro-2-nitroaniline with 2-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The phenylpropanamide moiety can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
Reduction: N-(4-chloro-2-aminophenyl)-2-phenylpropanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent biochemical reactions .
Comparison with Similar Compounds
- N-(4-chloro-2-nitrophenyl)acetamide
- N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide
- N-(4-chloro-2-nitrophenyl)-2-chloroacetamide
Comparison: N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide is unique due to the presence of the phenylpropanamide moiety, which imparts distinct chemical and biological properties. Compared to N-(4-chloro-2-nitrophenyl)acetamide, it has a bulkier structure, potentially leading to different binding affinities and reactivity. The presence of the phenyl ring in the propanamide moiety also enhances its lipophilicity, which can influence its pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)15(19)17-13-8-7-12(16)9-14(13)18(20)21/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBDDADGXCQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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